

# Unveiling the Selectivity of Barasertib-hQPA: A Comparative Analysis Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Barasertib-hQPA (the active metabolite of Barasertib, AZD1152) with other notable Aurora kinase inhibitors. The data presented herein is compiled from publicly available research to facilitate an objective assessment of its performance and potential applications in cancer research and drug development.

## **Executive Summary**

Barasertib-hQPA is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3][4] Its exceptional selectivity for Aurora B over Aurora A and a broader panel of kinases suggests a more targeted therapeutic window, potentially minimizing off-target effects. This guide presents a comparative analysis of Barasertib-hQPA against other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), an Aurora A selective inhibitor; and Danusertib (PHA-739358) and Tozasertib (VX-680), which exhibit a pan-Aurora kinase inhibition profile.

## **Comparative Selectivity Profiles**

The following tables summarize the inhibitory activity of Barasertib-hQPA and comparator compounds against Aurora kinases and other selected kinases, based on reported IC50 and Ki values.



Table 1: Inhibitory Activity against Aurora Kinases

| Compound                   | Target     | IC50 (nM)        | Ki (nM)     | Selectivity<br>(Aurora B vs.<br>A) |
|----------------------------|------------|------------------|-------------|------------------------------------|
| Barasertib-hQPA            | Aurora B   | 0.37[2][4][5][6] | 0.36[7][8]  | ~3700-fold[6]                      |
| Aurora A                   | 1368[2][5] | 1369[3][8]       |             |                                    |
| Aurora C                   | -          | 17.0[7][8]       | _           |                                    |
| Alisertib<br>(MLN8237)     | Aurora A   | 1.2[9]           | -           | >200-fold (cell-<br>based)[9]      |
| Aurora B                   | -          | -                |             |                                    |
| Danusertib<br>(PHA-739358) | Aurora A   | 13[10][11]       | -           | Pan-inhibitor                      |
| Aurora B                   | 79[10][11] | -                |             |                                    |
| Aurora C                   | 61[10][11] | -                | _           |                                    |
| Tozasertib (VX-<br>680)    | Aurora A   | -                | 0.6[12][13] | Pan-inhibitor                      |
| Aurora B                   | -          | 18[12][13]       |             |                                    |
| Aurora C                   | -          | 4.6[12][13]      |             |                                    |

Table 2: Off-Target Kinase Activity

While comprehensive head-to-head kinome scan data is not publicly available for all compounds, the following off-target activities have been reported. Barasertib-hQPA is noted to have high specificity against a panel of over 50 other kinases.[1][2][3][14]



| Compound                | Known Off-Target Kinases | IC50/Ki (nM) |
|-------------------------|--------------------------|--------------|
| Barasertib-hQPA         | FLT3-ITD[8]              | -            |
| Danusertib (PHA-739358) | Abl                      | 25[6][10]    |
| TrkA                    | 31[10]                   |              |
| c-RET                   | 31[10]                   | _            |
| FGFR1                   | 47[10]                   | _            |
| Tozasertib (VX-680)     | FLT-3                    | 30 (Ki)[13]  |
| BCR-ABL                 | 30 (Ki)[13]              |              |

## **Signaling Pathways and Experimental Workflow**

To provide a comprehensive understanding, the following diagrams illustrate the roles of Aurora A and B kinases in mitosis and a typical experimental workflow for assessing kinase inhibitor selectivity.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. AZD1152-HQPA, Aurora B kinase inhibitor (CAS 722544-51-6) | Abcam [abcam.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic
  phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic
  leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- To cite this document: BenchChem. [Unveiling the Selectivity of Barasertib-hQPA: A
   Comparative Analysis Against a Kinase Panel]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b1628234#selectivity-profile-of-barasertib-hqpa against-a-kinase-panel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com